molecular formula C13H13N3OS B6351992 3-(Aza(((prop-2-enylamino)thioxomethyl)amino)methylene)indan-1-one CAS No. 454446-50-5

3-(Aza(((prop-2-enylamino)thioxomethyl)amino)methylene)indan-1-one

Cat. No. B6351992
CAS RN: 454446-50-5
M. Wt: 259.33 g/mol
InChI Key: JTOGNQRGHQMKQL-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aza(((prop-2-enylamino)thioxomethyl)amino)methylene)indan-1-one (3A-PTMI) is an organic compound with a wide range of applications in scientific research. It is an important member of the aza-heterocyclic family, and its unique structure and properties make it a valuable tool for many fields of research.

Scientific Research Applications

3-(Aza(((prop-2-enylamino)thioxomethyl)amino)methylene)indan-1-one has a wide range of applications in scientific research, including in the fields of biochemistry, pharmacology, and medicinal chemistry. It has been used as a substrate for enzyme-catalyzed reactions, as a ligand for metal complexes, and as a drug candidate for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 3-(Aza(((prop-2-enylamino)thioxomethyl)amino)methylene)indan-1-one is not fully understood. However, it is believed that its unique structure and properties allow it to interact with several enzymes and receptors, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
3-(Aza(((prop-2-enylamino)thioxomethyl)amino)methylene)indan-1-one has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

3-(Aza(((prop-2-enylamino)thioxomethyl)amino)methylene)indan-1-one has several advantages for lab experiments. It is relatively easy to synthesize, and it has a wide range of applications in scientific research. However, it is also important to note that 3-(Aza(((prop-2-enylamino)thioxomethyl)amino)methylene)indan-1-one is not a very stable compound, and it can be easily degraded in the presence of light or heat.

Future Directions

There are many potential future directions for 3-(Aza(((prop-2-enylamino)thioxomethyl)amino)methylene)indan-1-one research. One potential direction is the development of new synthesis methods, to improve the yield and stability of the compound. Additionally, further research could be conducted on the biochemical and physiological effects of 3-(Aza(((prop-2-enylamino)thioxomethyl)amino)methylene)indan-1-one, to better understand its mechanism of action and potential therapeutic applications. Finally, further research could be conducted on the structure-activity relationships of 3-(Aza(((prop-2-enylamino)thioxomethyl)amino)methylene)indan-1-one, to better understand its potential for use in drug discovery and development.

Synthesis Methods

3-(Aza(((prop-2-enylamino)thioxomethyl)amino)methylene)indan-1-one is synthesized using a two-step process. The first step involves the synthesis of the precursor, 3-amino-1-indanone, which is achieved by the condensation of N-methyl-2-pyrrolidone (NMP) and indanone in the presence of a base catalyst. The second step involves the reaction of the precursor with propylene amine in the presence of a reducing agent, to yield 3-(Aza(((prop-2-enylamino)thioxomethyl)amino)methylene)indan-1-one.

properties

IUPAC Name

1-[(E)-(3-oxoinden-1-ylidene)amino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-2-7-14-13(18)16-15-11-8-12(17)10-6-4-3-5-9(10)11/h2-6H,1,7-8H2,(H2,14,16,18)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOGNQRGHQMKQL-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NN=C1CC(=O)C2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=S)N/N=C/1\CC(=O)C2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aza(((prop-2-enylamino)thioxomethyl)amino)methylene)indan-1-one

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